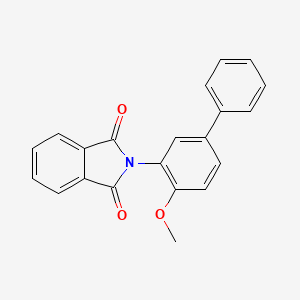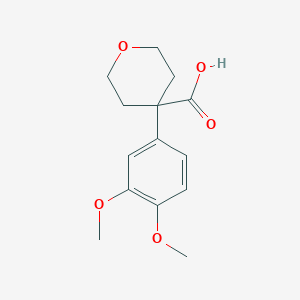
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydro-pyran derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, indicating its anti-inflammatory and analgesic effects. It has also been found to reduce neuronal excitability, indicating its anticonvulsant and neuroprotective effects. Furthermore, it has been found to induce apoptosis in cancer cells, indicating its anticancer properties.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid in lab experiments is its potential therapeutic applications in various scientific research areas. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to conduct more studies on its safety and efficacy in humans. Furthermore, more studies are needed to determine its potential use in the treatment of specific diseases such as epilepsy, Parkinson's disease, and cancer. Finally, further research is needed to explore the potential of this compound as a lead molecule for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and anticancer properties. However, further studies are needed to optimize its therapeutic potential, determine its safety and efficacy in humans, and explore its potential as a lead molecule for drug development.
合成方法
The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has been achieved using different methods. One method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine and acetic acid. The resulting product is then converted to the acid form using hydrochloric acid. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl acetoacetate in the presence of acetic anhydride and piperidine. The product is then converted to the acid form using hydrochloric acid.
科学研究应用
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Furthermore, it has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLFPHTZYMUZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)

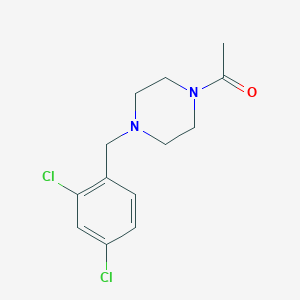
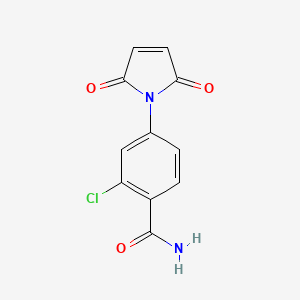
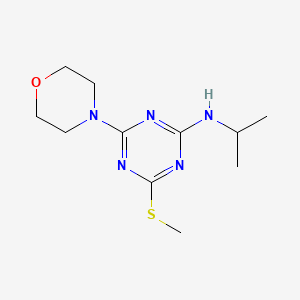
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
